molecular formula C11H7BrN4O B2822642 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1956309-69-5

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2822642
CAS No.: 1956309-69-5
M. Wt: 291.108
InChI Key: GCTJOJARNWILKM-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one (CAS 1956309-69-5) is a brominated heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a benzimidazolone scaffold linked to a 5-bromopyrimidine ring, a structure common in compounds with a range of biological activities . The bromine atom at the 5-position of the pyrimidine ring makes it an excellent intermediate for further synthetic exploration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing researchers to create diverse libraries for biological screening. The benzimidazole core is a privileged structure in pharmacology, often associated with activity across various therapeutic areas . As such, this compound is of significant interest for developing potential therapeutic agents and probing biological mechanisms. It is supplied with a stated purity of over 95% and should be stored sealed in a dry, ambient environment to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O/c12-7-5-13-10(14-6-7)16-9-4-2-1-3-8(9)15-11(16)17/h1-6H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTJOJARNWILKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5-bromopyrimidine with benzimidazole derivatives. One common method is the nucleophilic substitution reaction under microwave irradiation, which has been shown to be efficient . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki coupling with an arylboronic acid would produce a biaryl compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one as an anticancer agent. Research indicates that derivatives of benzimidazole compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human glioblastoma and melanoma cells, suggesting a potential pathway for the development of targeted cancer therapies .

Cell Line IC50 (µM) Activity
Human Glioblastoma U25110–30Significant cytotoxicity
Human Melanoma WM79315–25Promising anticancer potential

Neuroprotective Effects

The compound also shows promise in neuroprotection. Studies have demonstrated that similar benzimidazole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Parkinson's disease. These compounds exhibit low cytotoxicity and high antioxidant activity, indicating their potential as therapeutic agents in neurodegeneration .

Targeting Protein Interactions

This compound has been explored for its ability to inhibit specific protein interactions, particularly in the context of cancer biology. The compound can potentially disrupt the function of proteins involved in tumor growth and metastasis, making it a candidate for further development as an anti-tumor agent .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound could be investigated for its potential use in treating infections caused by resistant bacteria .

Optical Sensing

The unique structural features of this compound make it suitable for applications in optical sensing. Its ability to interact with metal ions has been studied for the development of sensors capable of detecting specific ions in environmental samples . This application leverages the compound's photochromic properties to create sensitive detection systems.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one depends on its specific application:

Comparison with Similar Compounds

Key Observations:

Halogenation and Isoform Selectivity: The 5-bromo substituent in the target compound may confer distinct electronic effects compared to 5-Cl or 5-F analogs. Bromine’s larger atomic radius and lipophilicity could enhance binding pocket interactions, though direct evidence is lacking in the provided data.

Scaffold Modifications: Replacement of the benzoimidazolone core with a triazinoindol-benzimidazolone hybrid (as in SID 7975595) shifted activity toward antitubercular targets, emphasizing the role of core structure in target engagement . Bioisosteric replacement of the benzoimidazolone with a 1,3,8-triazaspiro[4,5]decan-4-one scaffold (compounds 72 and 82) introduced PLD2 preference, demonstrating scaffold flexibility in isoform discrimination .

Physicochemical Properties :

  • Bromine’s electronegativity and polarizability may increase membrane permeability compared to smaller halogens (F, Cl) . However, this could also elevate cytotoxicity risks, as seen in related compounds tested against MDA-MB-231 cells .

Functional Comparisons

Table 2: Enzymatic and Cellular Activity Profiles

Compound Class PLD1 IC50 Range PLD2 IC50 Range Selectivity Ratio (PLD1:PLD2) Key Applications
1-(Piperidin-4-yl)-5-Br analogs Not reported Not reported N/A Hypothesized PLD inhibition
Halopemide derivatives ~200–500 nM ~200–500 nM 1:1 Dual PLD1/PLD2 inhibition
Compound 58 660 nM 6800 nM 1:10.3 PLD1-selective inhibition
Compound 69 46 nM 933 nM 1:20.3 PLD1-selective inhibition

Key Findings:

  • Bromine’s steric bulk might hinder PLD2 binding, hypothetically improving PLD1 selectivity, though this requires validation.
  • Piperidine-substituted analogs (e.g., compound 69) achieve nanomolar PLD1 inhibition, indicating that substituent positioning (e.g., (S)-methyl group) is more critical than halogen type for isoform specificity .

Antimicrobial and Cytotoxicity Profiles

  • Antimicrobial Activity: Benzoimidazolone derivatives with piperidine or alkyl/aryl halides (e.g., 5,6-dimethoxy indanone hybrids) exhibit broad-spectrum antibacterial and antifungal activity . The target compound’s bromopyrimidine group may enhance microbial target engagement due to increased electrophilicity.
  • Cytotoxicity: Related compounds (e.g., 1-(1-benzylpiperidin-4-yl)-5-chloro derivatives) show variable cytotoxicity, with GI50 values in the µM range against cancer cells .

Biological Activity

1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines a bromopyrimidine moiety with a benzimidazole core, which is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

  • IUPAC Name : 3-(5-bromopyrimidin-2-yl)-1H-benzimidazol-2-one
  • Molecular Formula : C₁₁H₇BrN₄O
  • CAS Number : 1956309-69-5

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with benzimidazole derivatives. Common methods include nucleophilic substitution reactions under microwave irradiation, which have shown to be efficient for producing high yields of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its role in targeting specific enzymes involved in disease pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing low cytotoxicity compared to standard drugs like curcumin. The compound demonstrated neuroprotective effects against oxidative stress-induced damage in human neuroblastoma cells (SH-SY5Y) and hepatoma cells (HepG2) .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain kinases, which are critical in cancer progression. Its structure allows it to interact effectively with the ATP-binding site of these enzymes, leading to inhibition of their activity. This mechanism highlights its potential as a scaffold for developing new kinase inhibitors .

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, derivatives of this compound were tested for their ability to reduce reactive oxygen species (ROS) levels in SH-SY5Y cells subjected to oxidative stress. The results indicated that certain derivatives significantly improved mitochondrial membrane potential and reduced apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds within the same class. While specific data on this compound was limited, related compounds showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential for broader applications in antimicrobial therapy .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is presented below:

Compound NameMolecular StructureBiological ActivityNotes
5-BromopyrimidineStructureModerateLacks benzimidazole core
Benzimidazole DerivativesStructureAnticancerDiverse activities depending on substitutions
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneStructureHigh anticancer activityStrong SAR profile

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of benzimidazol-2-one derivatives with bromopyrimidine precursors is common. Reaction conditions (solvent, catalyst, temperature) significantly impact yield. In analogous syntheses, tetra-n-butylammonium bromide has been used as a phase-transfer catalyst to enhance reactivity under mild conditions . Optimization may involve screening polar aprotic solvents (e.g., DMF, DMSO) and bases (e.g., K2_2CO3_3) to stabilize intermediates and improve regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to confirm the benzimidazole and pyrimidine moieties. IR spectroscopy can validate the carbonyl group (C=O stretch ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For example, in related benzimidazole derivatives, NMR coupling patterns distinguish between regioisomers, while IR confirms hydrogen bonding in the imidazolone ring . Discrepancies in integration ratios (e.g., overlapping proton signals) may require 2D NMR (COSY, HSQC) for resolution.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility can be tested in DMSO, methanol, or chloroform. Stability studies should assess degradation under light, humidity, and temperature (e.g., via HPLC at 25°C and 40°C). Analogous compounds show sensitivity to acidic/basic conditions due to the imidazolone ring’s hydrolytic lability. Storage in inert atmospheres (argon) at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For similar benzimidazole derivatives, DFT has elucidated charge distribution in the pyrimidine ring, guiding predictions of nucleophilic/electrophilic sites . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to refine reactivity in solution.

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50​ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or compound purity. Reproduce experiments with standardized protocols (e.g., MTT assay in triplicate) and validate purity via HPLC (>95%). For example, impurities in bromopyrimidine derivatives can inhibit kinase assays non-specifically. Cross-reference with structural analogs (e.g., unsubstituted benzimidazoles) to isolate substituent effects .

Q. How do structural modifications (e.g., replacing bromine with other halogens) affect the compound’s bioactivity?

  • Methodological Answer : Perform SAR studies by synthesizing analogs with Cl, F, or I substituents. Test activity in target assays (e.g., enzyme inhibition). In related compounds, bromine’s electronegativity and steric bulk enhance binding to hydrophobic pockets in proteins, whereas smaller halogens may reduce potency. Computational docking (e.g., AutoDock Vina) can model interactions with active sites .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how are they mitigated?

  • Methodological Answer : Scale-up issues include exothermic reactions and purification bottlenecks. Use flow chemistry for controlled heat dissipation in alkylation steps. Chromatography-free purification (e.g., recrystallization from ethanol/water) is preferred. For example, analogous scale-ups achieved >80% yield by replacing column chromatography with pH-dependent precipitation .

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